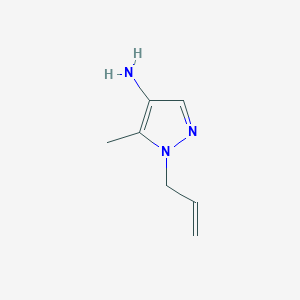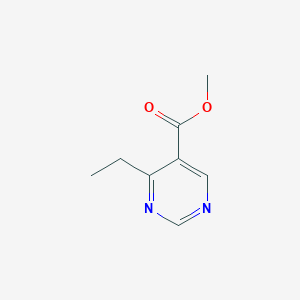
3-(Bromomethyl)-3-propyloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bromomethyl)-3-propyloxane is an organic compound belonging to the class of oxanes It is characterized by a bromomethyl group attached to the third carbon of a propyloxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-3-propyloxane typically involves the bromination of 3-methyl-3-propyloxane. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 3-(Bromomethyl)-3-propyloxane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of corresponding derivatives.
Oxidation: The compound can be oxidized to form oxane derivatives with different functional groups.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and sodium alkoxide are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products:
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include oxane derivatives with hydroxyl or carbonyl groups.
Reduction: The major product is 3-methyl-3-propyloxane.
Scientific Research Applications
3-(Bromomethyl)-3-propyloxane has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of complex molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research explores its potential as a precursor for drug development, particularly in designing molecules with specific biological activities.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-3-propyloxane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, making it a versatile intermediate in various chemical reactions. The molecular targets and pathways depend on the specific reactions and applications, but generally involve the formation of covalent bonds with target molecules.
Comparison with Similar Compounds
3-(Chloromethyl)-3-propyloxane: Similar in structure but with a chloromethyl group instead of a bromomethyl group.
3-(Iodomethyl)-3-propyloxane: Contains an iodomethyl group, offering different reactivity and applications.
3-(Hydroxymethyl)-3-propyloxane: Features a hydroxymethyl group, leading to different chemical properties and uses.
Uniqueness: 3-(Bromomethyl)-3-propyloxane is unique due to the reactivity of the bromomethyl group, which allows for a wide range of chemical transformations. Its versatility makes it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C9H17BrO |
|---|---|
Molecular Weight |
221.13 g/mol |
IUPAC Name |
3-(bromomethyl)-3-propyloxane |
InChI |
InChI=1S/C9H17BrO/c1-2-4-9(7-10)5-3-6-11-8-9/h2-8H2,1H3 |
InChI Key |
VUTYNJCITSGYPF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CCCOC1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


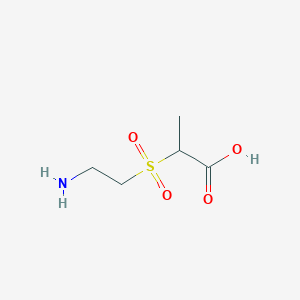
![5-[(Tert-butoxycarbonyl)amino]-1,2,3,4,5,6-hexahydropentalene-2-carboxylic acid](/img/structure/B13169551.png)
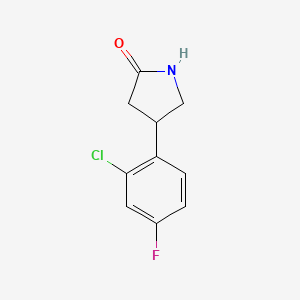
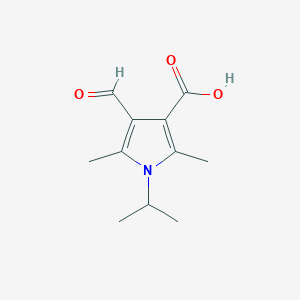
![4-[2-(Dimethylamino)ethoxy]-N'-hydroxybenzene-1-carboximidamide](/img/structure/B13169568.png)
![5-[Methyl(propan-2-yl)amino]piperidine-3-carboxylic acid](/img/structure/B13169569.png)
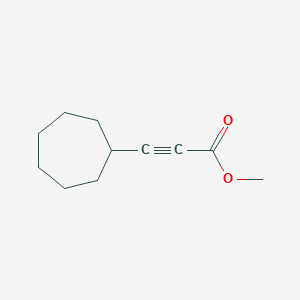
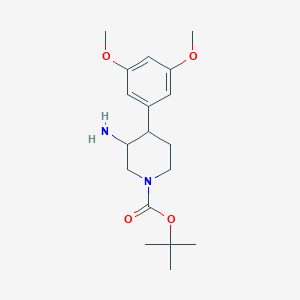
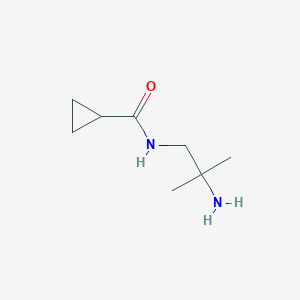
![Methyl 2-chloro-5-methyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13169590.png)
